molecular formula C10H18N2O2 B1432663 Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate CAS No. 1547059-89-1

Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

Cat. No. B1432663
CAS RN: 1547059-89-1
M. Wt: 198.26 g/mol
InChI Key: UNUOLJNMRCIQCY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate” is 1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-10(6-12)4-7(10)11/h7H,4-6,11H2,1-3H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis of Bioactive Molecules

This compound serves as a building block in the synthesis of various bioactive molecules. Its rigid spirocyclic structure is often used in medicinal chemistry to explore the conformational space of drug-like molecules, potentially leading to the discovery of new therapeutics .

Material Science Research

In material science, the compound’s unique chemical structure could be utilized to create novel polymers with specific mechanical properties. These polymers might exhibit enhanced durability or flexibility, making them suitable for specialized applications .

Chemical Synthesis

The tert-butyl group in this compound provides steric hindrance, which is beneficial in selective chemical reactions. Researchers can use this property to induce stereoselectivity in the synthesis of complex organic molecules .

Chromatography

Due to its distinctive chemical properties, this compound can be used as a standard or reference material in chromatographic analysis to help identify and quantify similar compounds in complex mixtures .

Analytical Chemistry

In analytical chemistry, the compound’s unique structure can be used to calibrate NMR (Nuclear Magnetic Resonance) or mass spectrometry equipment, ensuring accurate measurement of other spirocyclic compounds .

Peptide Research

The compound can be employed in peptide research as a mimic of proline, an amino acid that induces turns in peptide chains. This can help in studying protein folding and stability .

Neurological Research

Researchers might explore the use of this compound in neurological studies due to its potential to cross the blood-brain barrier, given its structural similarity to certain neurotransmitters .

Environmental Science

In environmental science, the compound could be studied for its degradation products and their environmental impact, contributing to the field of green chemistry and sustainable practices .

Safety and Hazards

“Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate” should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the substance in eyes, on skin, or on clothing . It should be stored at 4°C .

properties

IUPAC Name

tert-butyl 2-amino-5-azaspiro[2.3]hexane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-10(6-12)4-7(10)11/h7H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUOLJNMRCIQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate
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Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate
Reactant of Route 3
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate
Reactant of Route 4
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate
Reactant of Route 5
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate
Reactant of Route 6
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

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